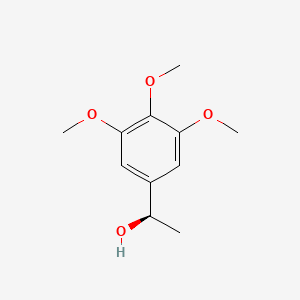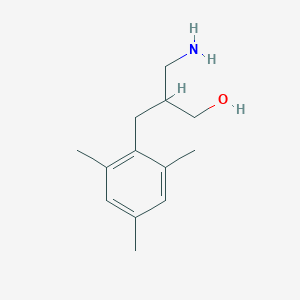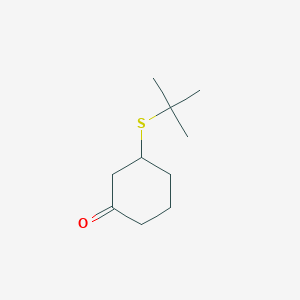
3-(Tert-butylsulfanyl)cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tert-butylsulfanyl)cyclohexan-1-one is an organic compound with the molecular formula C10H18OS. It is characterized by a cyclohexanone ring substituted with a tert-butylsulfanyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylsulfanyl)cyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Ring: The cyclohexanone ring can be synthesized through the hydrogenation of phenol or by the oxidation of cyclohexanol.
Introduction of the Tert-butylsulfanyl Group: The tert-butylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclohexanone with tert-butylthiol in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(Tert-butylsulfanyl)cyclohexan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学研究应用
3-(Tert-butylsulfanyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Tert-butylsulfanyl)cyclohexan-1-one involves its interaction with various molecular targets. The tert-butylsulfanyl group can participate in nucleophilic and electrophilic reactions, while the cyclohexanone ring can undergo various transformations. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
相似化合物的比较
Similar Compounds
- 3-(Methylsulfanyl)cyclohexan-1-one
- 3-(Ethylsulfanyl)cyclohexan-1-one
- 3-(Isopropylsulfanyl)cyclohexan-1-one
Uniqueness
3-(Tert-butylsulfanyl)cyclohexan-1-one is unique due to the presence of the bulky tert-butylsulfanyl group, which can influence its reactivity and interactions compared to other similar compounds with smaller alkyl sulfanyl groups. This uniqueness makes it valuable in specific synthetic and research applications.
属性
分子式 |
C10H18OS |
|---|---|
分子量 |
186.32 g/mol |
IUPAC 名称 |
3-tert-butylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C10H18OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h9H,4-7H2,1-3H3 |
InChI 键 |
QLZNBAUGSUHONX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)SC1CCCC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


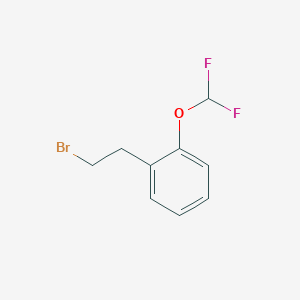
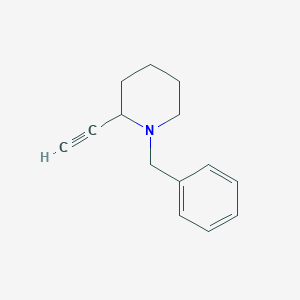
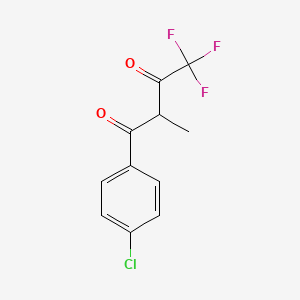
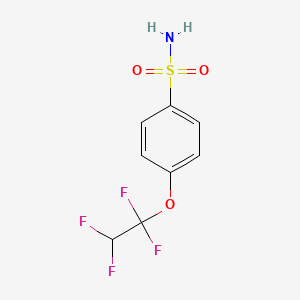
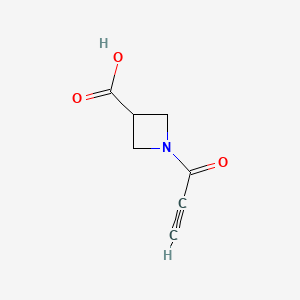

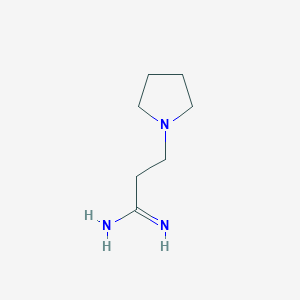
![[2-Chloro-6-(trifluoromethyl)phenyl]hydrazine](/img/structure/B15320737.png)

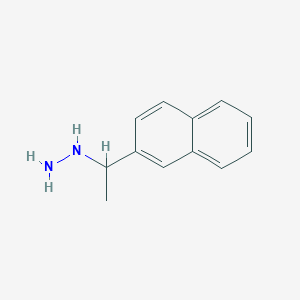
![1-[(3-Methoxy-2-methylphenyl)methyl]piperazine](/img/structure/B15320752.png)
